1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine
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Overview
Description
1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine is a chemical compound characterized by its pyrrolidine ring and a 4-methylphenylsulfonyl group
Mechanism of Action
Target of Action
The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a wide range of biological targets .
Mode of Action
Pyrrolidine derivatives are known for their diverse biological activities, which can be attributed to their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological pathways due to their diverse target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidin-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The pyrrolidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfonyl derivatives with different oxidation states.
Reduction Products: Reduced forms of the sulfonyl group.
Substitution Products: Derivatives with different substituents on the pyrrolidine ring.
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine is similar to other compounds with pyrrolidine and sulfonyl groups, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents.
Sulfonyl derivatives: These compounds contain the sulfonyl group but differ in the attached aromatic ring.
Uniqueness: The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the 4-methylphenylsulfonyl group, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-9-2-4-11(5-3-9)16(14,15)13-7-6-10(12)8-13/h2-5,10H,6-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNCMFDFMJTRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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